Ethyl 1-ethynylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-ethynylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclopropane, featuring an ethynyl group and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-ethynylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of an alkyne precursor. This process typically uses a transition metal catalyst, such as a rhodium or copper complex, to facilitate the formation of the cyclopropane ring . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl cyclopropane-1-carboxylate.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Ethyl 1-ethynylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1-ethynylcyclopropane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-cyanocyclopropane-1-carboxylate: Similar in structure but contains a cyano group instead of an ethynyl group.
Ethyl 2-phenylcyclopropane-1-carboxylate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
Ethyl 1-ethynylcyclopropane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable in various synthetic and research applications .
Biological Activity
Ethyl 1-ethynylcyclopropane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of plant biology and its interactions with ethylene biosynthetic pathways. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Target Interaction
this compound acts as a structural analog to 1-aminocyclopropane-1-carboxylate (ACC), which is a precursor in the ethylene biosynthesis pathway. It primarily interacts with ethylene receptors, mimicking the action of ACC and thereby influencing ethylene-related physiological processes in plants.
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Ethylene Biosynthesis : It influences enzymes such as ACC synthase and ACC oxidase, which are crucial for converting S-adenosyl-L-methionine to ethylene. By acting as a substrate analog, it modulates the production of this important plant hormone.
- Cellular Responses : In plant cells, it enhances responses related to ethylene, including increased root hair formation, restrained root elongation, and accelerated fruit ripening.
Stability and Dosage Effects
Long-term studies indicate that this compound maintains consistent bioactivity over extended periods. Its effects are dose-dependent; higher concentrations lead to more pronounced biological responses in both plant and animal models.
Cellular Effects
The compound's interaction with cellular mechanisms results in significant changes in cellular behavior:
- Root Development : Increased root hair number and altered root elongation patterns have been observed, indicating its role in regulating developmental processes.
- Fruit Ripening : It has been shown to accelerate the ripening process in postharvest fruits, which is critical for agricultural applications.
Case Studies
Several studies have investigated the effects of this compound:
- Study on Ethylene Production : A laboratory study demonstrated that varying concentrations of the compound significantly influenced ethylene production rates in treated plant tissues. The results indicated a direct correlation between dosage and ethylene output, highlighting its potential as an agricultural growth regulator.
- Animal Model Research : In animal models, the compound exhibited varied effects based on dosage. Higher doses resulted in enhanced physiological responses akin to those seen with natural ethylene exposure, suggesting potential applications beyond plant biology.
Comparative Analysis
Parameter | This compound | Natural Ethylene |
---|---|---|
Mechanism of Action | ACC analog; binds to ethylene receptors | Directly synthesized in plants |
Stability | Stable over long periods | Degrades quickly |
Effects on Plants | Enhances root hair formation; accelerates ripening | Regulates growth and development |
Dose Dependency | Yes | Yes |
Properties
IUPAC Name |
ethyl 1-ethynylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-8(5-6-8)7(9)10-4-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWVAUUAZRUWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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